Cas no 1420799-99-0 (8-Fluoro-5-methylquinoline-2-carbaldehyde)

8-Fluoro-5-methylquinoline-2-carbaldehyde is a fluorinated quinoline derivative featuring a reactive aldehyde group at the 2-position and a methyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of the fluorine atom enhances its electronic properties, making it valuable for modulating reactivity and binding affinity in medicinal chemistry applications. The aldehyde functionality allows for further derivatization through condensation or nucleophilic addition reactions. Its well-defined structure and high purity make it suitable for research and development in heterocyclic chemistry and drug discovery.
8-Fluoro-5-methylquinoline-2-carbaldehyde structure
1420799-99-0 structure
Product name:8-Fluoro-5-methylquinoline-2-carbaldehyde
CAS No:1420799-99-0
MF:C11H8FNO
MW:189.185726165771
CID:5744318
PubChem ID:97036775

8-Fluoro-5-methylquinoline-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • CS-0446048
    • SB68279
    • 1420799-99-0
    • 8-Fluoro-5-methylquinoline-2-carbaldehyde
    • 8-Fluoro-5-methyl-quinoline-2-carbaldehyde
    • 2-Quinolinecarboxaldehyde, 8-fluoro-5-methyl-
    • Inchi: 1S/C11H8FNO/c1-7-2-5-10(12)11-9(7)4-3-8(6-14)13-11/h2-6H,1H3
    • InChI Key: PRWASCHUFRJJTG-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C2=CC=C(C=O)N=C21

Computed Properties

  • Exact Mass: 189.058992041g/mol
  • Monoisotopic Mass: 189.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Density: 1.270±0.06 g/cm3(Predicted)
  • Boiling Point: 333.0±37.0 °C(Predicted)
  • pka: 0.81±0.50(Predicted)

8-Fluoro-5-methylquinoline-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM240384-1g
8-Fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 97%
1g
$673 2021-08-04
Chemenu
CM240384-5g
8-Fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 97%
5g
$1468 2021-08-04
Chemenu
CM240384-1g
8-Fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 97%
1g
$690 2022-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2319-5G
8-fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 95%
5g
¥ 9,952.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2319-100MG
8-fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 95%
100MG
¥ 1,141.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2319-250MG
8-fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 95%
250MG
¥ 1,828.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2319-1G
8-fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 95%
1g
¥ 4,560.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2319-10G
8-fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 95%
10g
¥ 13,470.00 2023-03-31
Ambeed
A649985-1g
8-Fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 98%
1g
$697.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2319-250mg
8-fluoro-5-methylquinoline-2-carbaldehyde
1420799-99-0 95%
250mg
¥1826.0 2024-04-24

Additional information on 8-Fluoro-5-methylquinoline-2-carbaldehyde

Introduction to 8-Fluoro-5-methylquinoline-2-carbaldehyde (CAS No. 1420799-99-0)

8-Fluoro-5-methylquinoline-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1420799-99-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds that are widely recognized for their diverse biological activities and utility in drug development. The presence of both a fluoro substituent and a formyl group in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.

The fluoro moiety at the 8-position of the quinoline ring is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceutical agents due to their ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles. In the context of 8-Fluoro-5-methylquinoline-2-carbaldehyde, the electron-withdrawing nature of the fluorine atom can influence the electronic distribution of the ring system, potentially enhancing interactions with biological targets. This feature has been leveraged in various drug discovery programs to optimize lead compounds for better efficacy and reduced toxicity.

Similarly, the methyl group at the 5-position contributes to the steric and electronic environment of the molecule. The methyl substituent can serve as a handle for further functionalization or influence the conformational preferences of the quinoline scaffold. The combination of these substituents with the reactive aldehyde functionality at the 2-position provides multiple opportunities for chemical derivatization, enabling the synthesis of a wide array of analogs for biological testing.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid evaluation of such heterocyclic compounds for their potential therapeutic applications. Studies have suggested that derivatives of quinoline, particularly those with fluoro and methyl substitutions, exhibit properties relevant to antiviral, antibacterial, and anticancer therapies. The aldehyde group in 8-Fluoro-5-methylquinoline-2-carbaldehyde serves as a versatile anchor point for condensation reactions, allowing for the formation of Schiff bases, imines, and other nitrogen-containing heterocycles that are known to possess significant biological activity.

The utility of this compound extends beyond its role as a synthetic intermediate. The structural motif of quinoline has been extensively studied for its interaction with enzymes and receptors involved in various disease pathways. For instance, certain quinoline derivatives have shown promise in targeting kinases and other enzymes overexpressed in cancer cells. The introduction of fluorine and methyl groups can fine-tune these interactions, potentially leading to more selective and potent inhibitors.

In addition to its pharmaceutical relevance, 8-Fluoro-5-methylquinoline-2-carbaldehyde may find applications in materials science and agrochemical research. Quinoline-based compounds are known for their fluorescence properties when incorporated into organic light-emitting diodes (OLEDs) or sensors. The presence of fluorine can enhance photophysical properties such as fluorescence quantum yield and stability under various environmental conditions.

The synthesis of 8-Fluoro-5-methylquinoline-2-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors like 5-methylquinoline. Common synthetic routes include halogenation followed by substitution with fluorine, followed by formylation at the desired position. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste and improving yields.

From a research perspective, one area of interest is the exploration of this compound's derivatives as probes or tools in biochemical assays. The aldehyde group can be used to covalently label biomolecules or to facilitate cross-coupling reactions that introduce additional functional groups. Such modifications can provide insights into enzyme mechanisms or aid in drug discovery efforts by generating libraries of structurally diverse compounds.

The growing interest in fluorinated quinolines is also driven by their potential advantages over non-fluorinated analogs. Fluorine atoms can improve oral bioavailability by increasing metabolic stability against cytochrome P450 enzymes. Furthermore, fluorine substitution can enhance binding interactions with target proteins by altering hydrophobicity or dipole moment. These features make 8-Fluoro-5-methylquinoline-2-carbaldehyde an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

In conclusion,8-Fluoro-5-methylquinoline-2-carbaldehyde (CAS No. 1420799-99-0) represents a fascinating compound with broad applications in pharmaceutical research and beyond. Its unique structural features—combining fluoro and methyl substituents with an aldehyde functionality—make it a versatile building block for further chemical innovation. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping future therapies and materials science advancements.

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(CAS:1420799-99-0)8-Fluoro-5-methylquinoline-2-carbaldehyde
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Purity:99%
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